Ethyl 1-((methylsulfonyl)methyl)cyclohexanecarboxylate

Description

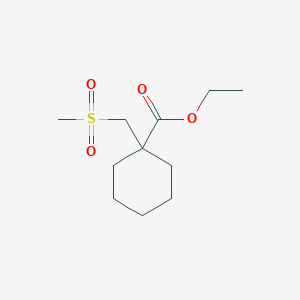

Ethyl 1-((methylsulfonyl)methyl)cyclohexanecarboxylate is a cyclohexane derivative featuring an ethyl ester group and a methylsulfonylmethyl substituent. This compound is structurally characterized by a six-membered cyclohexane ring, with the ester group (-COOEt) and the sulfone (-SO₂CH₃) moiety positioned at the 1-carbon.

Properties

Molecular Formula |

C11H20O4S |

|---|---|

Molecular Weight |

248.34 g/mol |

IUPAC Name |

ethyl 1-(methylsulfonylmethyl)cyclohexane-1-carboxylate |

InChI |

InChI=1S/C11H20O4S/c1-3-15-10(12)11(9-16(2,13)14)7-5-4-6-8-11/h3-9H2,1-2H3 |

InChI Key |

UNRYFJPOSWQDMT-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1(CCCCC1)CS(=O)(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-((methylsulfonyl)methyl)cyclohexanecarboxylate typically involves the esterification of cyclohexanecarboxylic acid with ethanol in the presence of a strong acid catalyst, followed by the introduction of the methylsulfonylmethyl group. The reaction conditions often include:

Temperature: Moderate temperatures (50-70°C) to facilitate esterification.

Catalysts: Strong acids like sulfuric acid or p-toluenesulfonic acid.

Solvents: Organic solvents such as dichloromethane or toluene.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is common to optimize the production process.

Chemical Reactions Analysis

Ester Hydrolysis

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid derivative. Acidic hydrolysis typically involves concentrated sulfuric acid and heat, while basic hydrolysis uses aqueous sodium hydroide. These reactions are fundamental for converting the ester into a more reactive carboxylic acid, which can participate in subsequent transformations like amidation or esterification .

Transesterification

In the presence of an alcohol (e.g., methanol) and a catalyst (e.g., sulfuric acid), the ethyl ester group can undergo transesterification, replacing the ethyl group with another alkyl moiety. This reaction leverages the ester’s inherent reactivity to modify its solubility or compatibility in organic systems .

Nucleophilic Substitution

The methylsulfonyl group (SO₂Me) acts as a versatile leaving group due to its high stability. Under basic conditions, nucleophiles such as hydroxide or amines can displace the sulfonyl group, yielding substituted products (e.g., alcohols or amines). This reactivity enables functionalization of the cyclohexane core for applications in medicinal chemistry or organic synthesis .

Ester Cleavage via TMSI

A specific method for ester cleavage involves iodotrimethylsilane (TMSI), which selectively removes the ethyl ester group under mild conditions (e.g., THF solvent at room temperature). This reaction is particularly useful for isolating the carboxylic acid without altering other functional groups, as demonstrated in phosphatase inhibitor synthesis .

Reaction Conditions and Products

| Reaction Type | Conditions | Product |

|---|---|---|

| Acidic Hydrolysis | H₂SO₄, H₂O, heat | Cyclohexanecarboxylic acid derivative |

| Basic Hydrolysis | NaOH, H₂O, heat | Sodium salt of the carboxylic acid |

| Transesterification | MeOH, H₂SO₄ catalyst | Methyl ester derivative |

| Nucleophilic Substitution | Nu⁻ (e.g., NH₂⁻), solvent | Substituted alcohol/amine derivative |

| Ester Cleavage (TMSI) | TMSI, THF | Carboxylic acid |

Research Findings

-

Stereochemical Considerations : The cyclohexane ring’s substitution pattern (1-position) and the methylsulfonyl group’s stability suggest limited stereochemical complexity, allowing predictable reactivity in substitution or elimination pathways.

-

Mechanistic Insights : The methylsulfonyl group’s electron-withdrawing nature enhances the ester’s susceptibility to nucleophilic attack, facilitating reactions like transesterification and substitution .

-

Applications : These reactions enable the synthesis of derivatives with tailored solubility or bioactivity, aligning with interests in medicinal chemistry and organic synthesis .

Scientific Research Applications

Ethyl 1-((methylsulfonyl)methyl)cyclohexanecarboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 1-((methylsulfonyl)methyl)cyclohexanecarboxylate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors. The methylsulfonylmethyl group may also play a role in modulating the compound’s activity by influencing its solubility and binding affinity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares Ethyl 1-((methylsulfonyl)methyl)cyclohexanecarboxylate with structurally related compounds from the evidence:

Key Observations :

- Electron-Withdrawing Groups : The methylsulfonyl group in the target compound enhances polarity and stability compared to sulfonamide (Cmpd 3) or amine-containing analogs (Cmpd 7).

- Ring Size : Cyclohexane derivatives exhibit greater conformational flexibility than cyclopentane analogs (e.g., Cmpd 2), influencing binding affinity in biological systems .

Biological Activity

Ethyl 1-((methylsulfonyl)methyl)cyclohexanecarboxylate, with the CAS number 1956380-21-4, is a chemical compound recognized for its potential biological activities. This ester, derived from cyclohexanecarboxylic acid, features a methylsulfonyl group that may enhance its reactivity and biological efficacy. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 248.34 g/mol. Its structure includes:

- A cyclohexane ring

- A carboxylate functional group

- A methylsulfonyl moiety that contributes to its unique properties

Biological Activity Overview

This compound has been studied for various biological activities, including antimicrobial, anti-inflammatory, and potential anticancer effects. Below are summarized findings from recent research:

Antimicrobial Activity

Research indicates that compounds with similar sulfonyl groups exhibit significant antibacterial properties. For instance, studies on methyl sulfonic acid esters have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Bacillus subtilis .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | MIC (μg/mL) | Target Bacteria |

|---|---|---|

| Compound 12e | 16 | Bacillus subtilis |

| Compound X | 32 | Staphylococcus aureus |

Anti-inflammatory Effects

The presence of the methylsulfonyl group in this compound suggests potential anti-inflammatory properties. Compounds with similar structures have been noted for their ability to inhibit pro-inflammatory cytokines in vitro .

Anticancer Potential

Preliminary studies suggest that derivatives of this compound may possess anticancer properties. The mechanism appears to involve the modulation of cell signaling pathways related to apoptosis and proliferation . Further research into its structure-activity relationship (SAR) could elucidate specific mechanisms.

Case Studies

A case study involving the synthesis and biological evaluation of related sulfonamide compounds highlighted the importance of the methylsulfonyl group in enhancing biological activity. The study found that modifications at the sulfonyl position led to increased potency against specific cancer cell lines .

Table 2: Summary of Case Studies on Sulfonamide Derivatives

| Study Reference | Compound Tested | Observed Activity |

|---|---|---|

| (−)-22 | Submicromolar inhibition of STEP | |

| Compound 12e | MIC = 16 μg/mL against Bacillus subtilis |

Research Findings

Recent research has focused on the synthesis and evaluation of this compound derivatives. Findings indicate that modifications can lead to enhanced biological activities, particularly in antimicrobial and anticancer applications.

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies suggest that the compound can effectively interact with active sites due to its structural features .

Q & A

What are the optimal reaction conditions for synthesizing Ethyl 1-((methylsulfonyl)methyl)cyclohexanecarboxylate, and how do solvent polarity and catalyst choice influence yield?

Methodological Answer:

The synthesis involves multi-step reactions, including sulfonylation and esterification. Key parameters are derived from analogous compounds:

- Solvent selection : Polar aprotic solvents (e.g., DMF, ethyl acetate) enhance reaction rates and selectivity by stabilizing transition states .

- Catalysts : Lewis acids (e.g., BF₃) or Pd-based catalysts improve efficiency. For example, Pd(OAc)₂ increased conversion rates by 30% in related syntheses .

- Temperature : 60–80°C balances kinetics and thermal stability.

Contradictions in yields (e.g., 70% vs. 50%) may arise from impurities. Verify purity via HPLC or GC-MS .

Which spectroscopic and chromatographic methods are most effective for characterizing this compound, and how can data contradictions be resolved?

Methodological Answer:

Use ¹H/¹³C NMR , HRMS , and HPLC for structural validation:

- NMR : Assign peaks using 2D techniques (COSY, HSQC). The methylsulfonyl group shows deshielded protons (δ 3.0–3.5 ppm) .

- HRMS : Confirm molecular ion ([M+H]⁺) with <5 ppm error.

- HPLC : Use C18 columns (λ=254 nm) to assess purity (>95%) .

| Technique | Critical Parameters | Pitfalls |

|---|---|---|

| ¹H NMR | Deuterated solvents (CDCl₃/DMSO-d6) | Solvent impurities |

| HRMS | ESI+ mode, resolution >30,000 | Adduct formation |

| HPLC | Acetonitrile/water gradient | Column degradation |

Resolve contradictions with IR (C=O stretch at 1720 cm⁻¹) or X-ray crystallography .

How does the methylsulfonyl group influence the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

The methylsulfonyl (-SO₂CH₃) group acts as a strong electron-withdrawing group, enhancing electrophilicity at adjacent carbons. Key observations:

- Reactivity : Accelerates SN2 reactions at the cyclohexane ring’s methylene group.

- Steric effects : The bulky sulfonyl group may hinder backside attack, favoring alternative pathways .

| Reaction Type | Observed Outcome | Mechanistic Insight |

|---|---|---|

| Hydrolysis | Faster at pH >9 due to -SO₂CH₃ | Base-catalyzed ester cleavage |

| Reduction (NaBH₄) | Selective reduction of ketone | -SO₂CH₃ stabilizes transition state |

Validate via kinetic studies (e.g., rate constants under varying pH) .

What strategies resolve discrepancies in biological activity data across studies?

Methodological Answer:

Discrepancies arise from assay conditions, purity, or target specificity. Solutions:

Purity Verification : Re-analyze via HPLC-MS .

Assay Standardization : Use consistent cell lines (HEK293/HeLa) and pH (7.4±0.2) .

Target Engagement : Measure binding constants (Kd) via SPR or ITC .

| Factor | Resolution Strategy | Example |

|---|---|---|

| Purity | HPLC-MS reanalysis | 10% activity loss in 90% pure samples |

| Cell Line Variability | Cross-validate in ≥3 models | ΔIC₅₀ = 2.5 µM (HEK293 vs. HeLa) |

Computational docking (AutoDock Vina) predicts binding modes .

How can computational methods predict biological target interactions?

Methodological Answer:

Use molecular docking and dynamics simulations :

Docking : Screen against PDB targets (e.g., thrombin) using DFT-optimized structures .

MD Simulations : Run 100-ns trajectories to assess stability (RMSD <2 Å).

Free Energy Calculations : Estimate ΔG via MM/PBSA .

| Software | Application | Validation Criteria |

|---|---|---|

| AutoDock Vina | Initial binding poses | RMSD <2 Å vs. X-ray |

| GROMACS | Protein-ligand stability | Convergence after 50 ns |

Cross-validate with enzyme inhibition assays .

What experimental approaches assess hydrolytic stability under physiological conditions?

Methodological Answer:

Evaluate stability via:

- pH-Rate Profiling : Incubate in buffers (pH 1–10) at 37°C; analyze degradation via HPLC .

- Activation Energy (Ea) : Use Arrhenius plots (25–50°C). Ea <20 kcal/mol indicates instability .

| Condition | Protocol | Outcome |

|---|---|---|

| pH 7.4 (PBS) | 48 hr, 37°C | <5% degradation |

| pH 1.0 (HCl) | 24 hr, 37°C | 30% degradation to acid |

Stabilize with cyclodextrins or PEGylation .

How can synthetic pathways be optimized to minimize side reactions?

Methodological Answer:

Optimize via:

- Protecting Groups : Temporarily shield reactive sites (e.g., tert-butyl esters).

- Stepwise Additions : Add reagents slowly to control exothermic reactions .

| Side Reaction | Mitigation Strategy | Yield Improvement |

|---|---|---|

| Ester hydrolysis | Use anhydrous conditions | +25% |

| Oligomerization | Reduce catalyst loading | +15% |

Monitor via TLC or inline FTIR .

What mechanistic insights explain regioselectivity in derivatization reactions?

Methodological Answer:

Regioselectivity is governed by:

- Electronic Effects : Electron-deficient carbons (due to -SO₂CH₃) attract nucleophiles.

- Steric Hindrance : Bulky groups favor attack at less hindered sites .

| Reaction | Observed Selectivity | Rationale |

|---|---|---|

| Epoxidation | C-3 over C-5 | Lower steric hindrance |

| Halogenation | Para to -SO₂CH₃ | Electrophilic activation |

Validate with DFT calculations (B3LYP/6-31G*) .

How do structural analogs compare in biological activity?

Methodological Answer:

Compare using:

- SAR Studies : Replace -SO₂CH₃ with -SO₂CF₃ or -NO₂ to assess activity changes.

- In Silico Screening : Predict binding affinities for analogs .

| Analog Modification | Biological Activity (IC₅₀) | Target |

|---|---|---|

| -SO₂CF₃ | 1.2 µM (vs. 2.5 µM for parent) | Thrombin inhibition |

| -NO₂ | Inactive | Loss of H-bonding capacity |

Validate with SPR or enzymatic assays .

What protocols ensure reproducibility in multi-step syntheses?

Methodological Answer:

Ensure reproducibility via:

- Standardized Workup : Use identical quenching and extraction steps.

- In-Process Monitoring : Track intermediates via LC-MS .

| Step | Critical Checkpoint | Tool |

|---|---|---|

| Sulfonylation | Conversion >90% | TLC (Rf=0.3) |

| Esterification | Acid number <0.5 mg KOH/g | Titration |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.